molecular formula C7H4ClFO3 B14063271 3-Chloro-4-fluoro-5-hydroxybenzoic acid

3-Chloro-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B14063271
M. Wt: 190.55 g/mol
InChI Key: YYCGSIRXDDSMGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-hydroxybenzoic acid typically involves the chlorination and fluorination of hydroxybenzoic acid derivatives. One common method is the halogenation of 4-hydroxybenzoic acid, followed by selective substitution reactions to introduce the chlorine and fluorine atoms at the desired positions. The reaction conditions often include the use of halogenating agents such as chlorine gas or fluorine-containing compounds, along with appropriate catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its potential anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-5-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-4-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)

InChI Key

YYCGSIRXDDSMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)Cl)C(=O)O

Origin of Product

United States

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